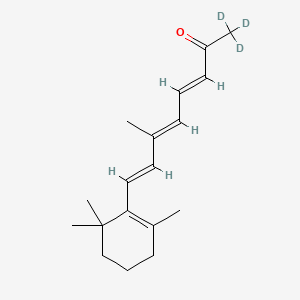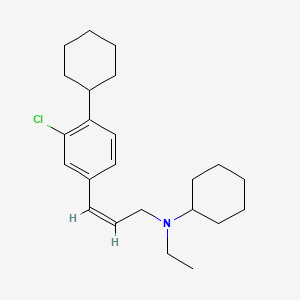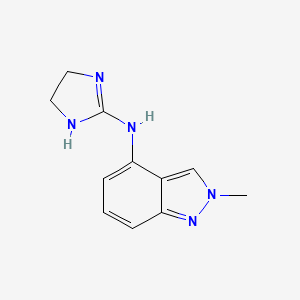
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester is a Drug / Therapeutic Agent.
Wissenschaftliche Forschungsanwendungen
Drug-Nucleic Acid Interactions
- Acridine derivatives like 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide have shown potential in antitumor activity through intercalative binding with DNA. This interaction has been studied using quantum mechanical methods to understand the binding sites and relative stability of acridine-base pair complexes (Shukla & Tiwari, 2009).
Chemiluminescence Applications
- Aryl esters of acridinium acid, including those substituted at the benzene ring, demonstrate notable chemiluminescent properties in various solvents. These properties depend on solvent polarity, nucleophilicity, and the nature and concentration of bases and oxidants (Krzymiński et al., 2010).
Synthesis and Molecular Structure
- Synthesis of N,N-Dialkyl-9-oxoacridine-10(9H)-carbothioamides has been achieved, providing insights into the chemical properties and potential applications of acridine derivatives (Kobayashi, Nakagawa, & Yuba, 2013).
- The molecular structure of acridine derivatives, particularly those being evaluated as potential anti-cancer agents, has been determined through X-ray crystallography. This research offers implications for models of DNA-binding (Hudson et al., 1987).
Luminescence and Stability
- Studies on hydroxamic acids linked to acridinecarboxylic acid through a pseudo-ester function have shown various effects on the luminescence yield and stability of the molecule. This research aids in understanding and improving chemiluminescent labels (Renotte et al., 2000).
Biological Activities
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for topical drug delivery, demonstrating the potential for improved therapeutic application (Rautio et al., 2000).
Eigenschaften
CAS-Nummer |
38420-61-0 |
|---|---|
Produktname |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Molekularformel |
C22H26N2O2S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
S-(2-morpholin-4-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C22H26N2O2S/c1-22(2)17-7-3-5-9-19(17)24(20-10-6-4-8-18(20)22)21(25)27-16-13-23-11-14-26-15-12-23/h3-10H,11-16H2,1-2H3 |
InChI-Schlüssel |
AMWSLIXSLYDPNY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




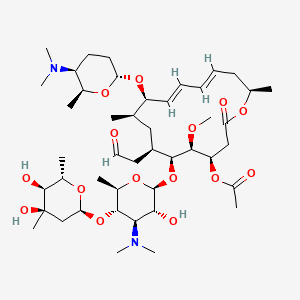
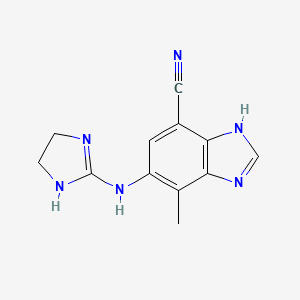
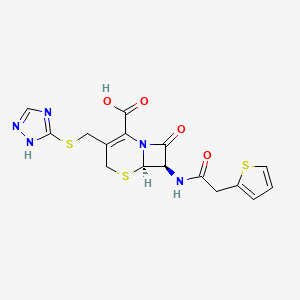
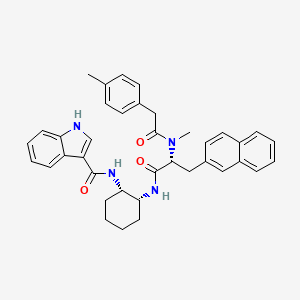
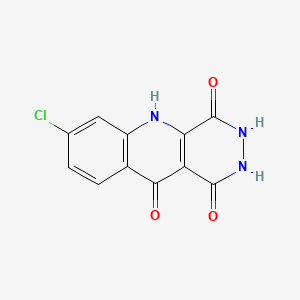
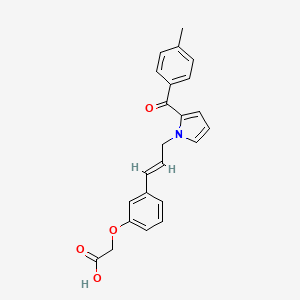
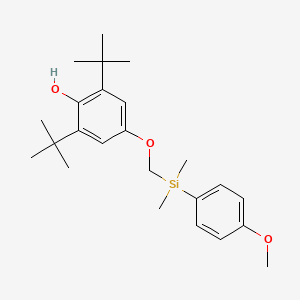
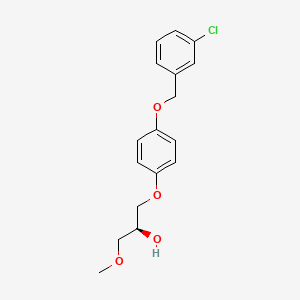
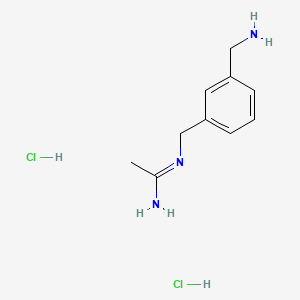
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
